molecular formula C8H12N2O4 B070693 ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate CAS No. 195525-52-1

ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate

Cat. No. B070693
M. Wt: 200.19 g/mol
InChI Key: RJEPJIDFVKNBPW-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate, also known as EAHMOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is not yet fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to modulate the expression of genes involved in oxidative stress and cell death.

Biochemical And Physiological Effects

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to enhance the activity of antioxidant enzymes and improve mitochondrial function.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the limitations of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. One potential area of focus is the development of new drug candidates based on the structure of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new methods for improving the solubility and bioavailability of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate may enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various chemical compounds, including ethyl acetoacetate, ethyl glyoxylate, and L-serine. The process involves the use of several reagents, including sodium hydroxide, hydrochloric acid, and ethanol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

195525-52-1

Product Name

ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1

InChI Key

RJEPJIDFVKNBPW-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)C1=C([C@H](NC1=O)CO)N

SMILES

CCOC(=O)C1=C(C(NC1=O)CO)N

Canonical SMILES

CCOC(=O)C1=C(C(NC1=O)CO)N

synonyms

1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)-

Origin of Product

United States

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